oxonol V oxonol V Anionic dye. Fluorescent membrane potential indicator. Carries a negative electric charge. Monitors positive membrane potentials inside vesicles. Provides estimates of transmembrane potentials.
Oxonol V is a sensitive slow-response probe for measuring cellular membrane potential. In general, slow-response probes exhibit potential-dependent changes in their transmembrane distribution that are accompanied by a fluorescence change. Please also see bottom of the page for more related products.
Brand Name: Vulcanchem
CAS No.: 61389-30-8
VCID: VC21229799
InChI: InChI=1S/C23H16N2O4/c26-22-18(20(24-28-22)16-10-4-1-5-11-16)14-8-3-9-15-19-21(25-29-23(19)27)17-12-6-2-7-13-17/h1-15,24H/b9-3+,14-8+,19-15-
SMILES: C1=CC=C(C=C1)C2=C(C(=O)ON2)C=CC=CC=C3C(=NOC3=O)C4=CC=CC=C4
Molecular Formula: C23H16N2O4
Molecular Weight: 384.4 g/mol

oxonol V

CAS No.: 61389-30-8

Cat. No.: VC21229799

Molecular Formula: C23H16N2O4

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

oxonol V - 61389-30-8

Specification

Description Anionic dye. Fluorescent membrane potential indicator. Carries a negative electric charge. Monitors positive membrane potentials inside vesicles. Provides estimates of transmembrane potentials.
Oxonol V is a sensitive slow-response probe for measuring cellular membrane potential. In general, slow-response probes exhibit potential-dependent changes in their transmembrane distribution that are accompanied by a fluorescence change. Please also see bottom of the page for more related products.
CAS No. 61389-30-8
Molecular Formula C23H16N2O4
Molecular Weight 384.4 g/mol
IUPAC Name (4Z)-4-[(2E,4E)-5-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-phenyl-1,2-oxazol-5-one
Standard InChI InChI=1S/C23H16N2O4/c26-22-18(20(24-28-22)16-10-4-1-5-11-16)14-8-3-9-15-19-21(25-29-23(19)27)17-12-6-2-7-13-17/h1-15,24H/b9-3+,14-8+,19-15-
Standard InChI Key KUINQLKLKSFJME-UFRBDIPQSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=C(C(=O)ON2)/C=C/C=C/C=C\3/C(=NOC3=O)C4=CC=CC=C4
SMILES C1=CC=C(C=C1)C2=C(C(=O)ON2)C=CC=CC=C3C(=NOC3=O)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)ON2)C=CC=CC=C3C(=NOC3=O)C4=CC=CC=C4

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